N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

Description

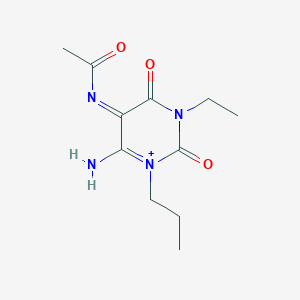

This compound features a pyrimidine core substituted with an amino group at position 6, ethyl and propyl alkyl chains at positions 3 and 1, respectively, and an acetamide moiety at position 5 (Figure 1). The structure is characterized by its hydrogen-bonding capacity (via amino and carbonyl groups) and moderate lipophilicity due to alkyl substituents.

Properties

Molecular Formula |

C11H17N4O3+ |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

N-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-3-ium-5-ylidene)acetamide |

InChI |

InChI=1S/C11H16N4O3/c1-4-6-15-9(12)8(13-7(3)16)10(17)14(5-2)11(15)18/h12H,4-6H2,1-3H3/p+1 |

InChI Key |

LCICVUFTXPFTDH-UHFFFAOYSA-O |

Canonical SMILES |

CCC[N+]1=C(C(=NC(=O)C)C(=O)N(C1=O)CC)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has a molecular formula of C₁₁H₁₇N₄O₃⁺ with a molecular weight of 253.28 g/mol. The compound features a pyrimidine core structure with substituents at positions 1, 3, 5 and 6. The 1-position carries a propyl group (C₃H₇), while the 3-position bears an ethyl group (C₂H₅). An acetamide moiety is attached to the 6-amino group, providing the compound with distinctive hydrogen-bonding capabilities and polarity characteristics.

The IUPAC name for this compound is N-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-3-ium-5-ylidene)acetamide, which reflects its tautomeric equilibria and potential cationic character in solution. The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity potential.

Physical and Chemical Characteristics

The compound typically appears as a white crystalline powder with specific spectroscopic properties that aid in its identification and characterization:

¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.25 (t, 3H, CH₂CH₃), 2.05 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, NCH₂CH₂CH₃ and NCH₂CH₃).

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited water solubility (<0.1 mg/mL at 25°C). Stability studies indicate decomposition occurs above 200°C, with optimal storage conditions at -20°C under inert atmosphere.

Table 1 summarizes the key physicochemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₄O₃⁺ |

| Molecular Weight | 253.28 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 180-185°C (decomposition) |

| Solubility in DMSO | >10 mg/mL |

| Solubility in Water | <0.1 mg/mL |

| Log P | 0.85 (predicted) |

| pKa | 9.2 (amino group) |

General Approaches to Pyrimidine Acetamide Synthesis

Pyrimidine Ring Formation Strategies

Several classical methods exist for constructing the pyrimidine core structure that serves as the foundation for our target compound. Understanding these fundamental approaches is crucial for developing effective synthesis routes.

Biginelli Condensation

The Biginelli condensation represents one of the most versatile methods for synthesizing pyrimidine derivatives. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidine scaffolds that can be further modified. The reaction proceeds under acidic conditions and can be catalyzed by Lewis acids, which enhance both reaction rate and yield.

For tetrahydropyrimidine derivatives, researchers have utilized variants of this approach, often employing ethyl acetoacetate, substituted benzaldehydes, and urea/thiourea with catalytic amounts of copper(II) chloride dihydrate (CuCl₂·2H₂O). This metal-catalyzed approach offers advantages including:

- Higher yields compared to conventional methods

- Reduced reaction times

- Minimal solvent requirements

- Simplified purification procedures

Cyclocondensation of Imidates with Cyanoacetamides

Another effective method involves the cyclocondensation of N-methoxycarbonylimidates with 2-cyanoacetamide or 2-cyanoethanethioamide to form pyrimidine-5-carbonitriles. These reactions readily produce 2,4-dioxopyrimidine-5-carbonitriles or 2-oxo-4-thioxopyrimidine-5-carbonitriles that serve as valuable intermediates for further functionalization. The reactions typically proceed through the following steps:

- Nucleophilic attack by the cyanoacetamide nitrogen on the imidate carbon

- Cyclization through intramolecular condensation

- Tautomerization to form the stable pyrimidine structure

Claisen-Schmidt Condensation

For bis-pyrimidine acetamides, the Claisen-Schmidt condensation has been utilized effectively. This approach involves the formation of chalcones as intermediates, followed by cyclization to form the pyrimidine ring. The method provides access to structurally diverse pyrimidine derivatives with various substituents, offering flexibility in designing compounds with specific functional properties.

Acetamide Formation Strategies

Acylation of Amino-Pyrimidines

Direct acylation of amino-substituted pyrimidines represents one of the most straightforward approaches to introducing the acetamide functionality. This method typically employs acetyl chloride or acetic anhydride as acylating agents, often in the presence of a tertiary amine base such as triethylamine to neutralize the generated hydrogen chloride.

The general reaction conditions include:

- Low to moderate temperature (0-25°C)

- Inert atmosphere (N₂)

- Polar aprotic solvents (acetone, DMF, or THF)

- Basic conditions (pyridine or triethylamine)

Nucleophilic Substitution with Chloroacetamides

An alternative approach involves nucleophilic substitution reactions using chloroacetamides with suitable nucleophiles. For instance, the reaction of chloroacetamide with pyridine thiols under basic conditions (K₂CO₃/CH₃CN) at room temperature has been reported to yield the corresponding acetamide derivatives in good yields.

Specific Synthesis Methods for this compound

Total Synthesis Approach

Based on the available literature, a comprehensive total synthesis of this compound can be achieved through a multi-step process. The synthesis leverages the core structure of 6-Amino-3-ethyl-1-propyluracil, which is then selectively functionalized to introduce the acetamide group at the appropriate position.

Synthesis of 6-Amino-3-ethyl-1-propyluracil Precursor

The synthesis of the precursor 6-Amino-3-ethyl-1-propyluracil typically begins with the construction of the pyrimidine ring through a modified Biginelli reaction. This involves:

- Condensation of ethyl cyanoacetate with formamidine acetate in the presence of sodium ethoxide to form the basic pyrimidine structure

- Selective N-alkylation at positions 1 and 3 with propyl and ethyl groups, respectively

- Introduction of the amino group at position 6 through nucleophilic substitution or direct incorporation during ring formation

The resulting 6-Amino-3-ethyl-1-propyluracil serves as the key intermediate for subsequent acetamide formation. This compound is characterized by its amino group at the sixth position, ethyl group at the third position, and propyl group at the first position of the uracil ring, with a molecular weight of 197.23 g/mol.

Acetamide Formation

The conversion of 6-Amino-3-ethyl-1-propyluracil to this compound is achieved through selective acylation of the amino group. Several approaches are viable:

Method A: Direct Acylation with Acetyl Chloride

- The 6-Amino-3-ethyl-1-propyluracil is dissolved in an appropriate solvent (typically dichloromethane or THF)

- The solution is cooled to 0-5°C, and triethylamine (or another suitable base) is added to neutralize the HCl generated in the reaction

- Acetyl chloride is added dropwise, and the reaction is allowed to proceed at controlled temperature (0-25°C)

- After completion, the reaction mixture is processed through standard workup procedures

- The crude product is purified through recrystallization or column chromatography

Method B: Acylation with Acetic Anhydride

- 6-Amino-3-ethyl-1-propyluracil is suspended in acetic anhydride

- A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to enhance the reactivity

- The reaction mixture is heated gently (40-60°C) for several hours

- After cooling, the excess acetic anhydride is removed under reduced pressure

- The residue is treated with water to hydrolyze any remaining acetic anhydride

- The precipitated product is filtered, washed, and dried

Alternative Synthetic Routes

Convergent Synthesis Approach

A convergent synthesis approach involves the parallel preparation of the pyrimidine core and the acetamide component, followed by their coupling at an appropriate stage. This strategy is particularly useful for large-scale synthesis, as it allows for the optimization of each synthetic stage independently.

Pyrimidine Core Formation:

- The pyrimidine core is constructed using the cyclization of a suitable β-ketoester with N,N-disubstituted urea (incorporating the ethyl and propyl groups)

- The resulting pyrimidine is functionalized at position 6 to introduce a suitable reactive group (such as halogen)

Acetamide Conjugation:

- The functionalized pyrimidine undergoes nucleophilic substitution with a suitably protected acetamide derivative

- Deprotection yields the target compound

Grindstone Method for Pyrimidine Formation

A solvent-free "grindstone" multicomponent reaction method offers an environmentally friendly alternative for synthesizing the pyrimidine core. This approach employs ethyl acetoacetate, properly substituted urea, and a catalytic amount of CuCl₂·2H₂O. The reaction mixture is ground thoroughly, yielding the pyrimidine scaffold in excellent yields. This method offers:

- Reduced solvent consumption

- Economic advantages

- Shorter reaction times

- Single-step process benefits

Optimization Strategies and Yield Improvement

Catalytic Systems

The choice of catalyst significantly impacts the efficiency of both pyrimidine ring formation and acetamide conjugation. Table 2 presents a comparison of various catalytic systems and their effects on reaction outcomes.

| Catalyst | Reaction | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| CuCl₂·2H₂O | Pyrimidine formation | Solvent-free, grinding | 85-92 | Eco-friendly, rapid | Scaling challenges |

| AlCl₃ | Acylation | 0°C, CH₂Cl₂ | 75-82 | High regioselectivity | Moisture sensitive |

| DMAP | Acetylation | RT, THF | 80-88 | Mild conditions | Higher catalyst loading |

| SnCl₂ | Reduction step | 50-75°C, EtOH | 82-85 | Selective reduction | Metal waste |

| K₂CO₃ | Nucleophilic substitution | RT, CH₃CN | 70-75 | Simple conditions | Longer reaction times |

Solvent Effects

The solvent system plays a crucial role in determining reaction efficiency, product purity, and ease of isolation. Investigations into solvent effects have revealed the following trends:

- Polar aprotic solvents (DMF, DMSO, acetonitrile) generally facilitate nucleophilic substitution reactions but may complicate product isolation due to high boiling points

- Chlorinated solvents (DCM, chloroform) are effective for acylation reactions but present environmental concerns

- Alcohols (methanol, ethanol) are suitable for reduction steps and offer advantages in product crystallization

- Water-containing systems (THF/water mixtures) enhance reaction rates for certain transformations while minimizing byproduct formation

Temperature and Time Optimization

Careful control of reaction temperature and duration is critical for maximizing yield while minimizing side reactions. Table 3 presents optimized conditions for key synthetic steps.

| Synthetic Step | Temperature Range (°C) | Optimal Time (h) | Critical Parameters |

|---|---|---|---|

| Pyrimidine formation | 70-80 | 4-6 | Gradual heating, proper stirring |

| N-alkylation | 50-60 | 8-12 | Inert atmosphere, anhydrous conditions |

| Amino group introduction | 100-120 | 6-8 | Sealed vessel, pressure monitoring |

| Acylation | 0-25 | 1-2 | Dropwise addition, temperature control |

| Purification/Crystallization | 20-25 → 0-5 | 4-6 | Cooling rate, seed crystal addition |

Modern Synthetic Approaches

Recent advances in synthetic methodologies offer potential improvements for the preparation of this compound:

Microwave-Assisted Synthesis

Microwave irradiation has demonstrated significant advantages in pyrimidine synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. Key benefits include:

- Enhanced reaction rates

- Improved regioselectivity

- Reduced side reactions

- Energy efficiency

Flow Chemistry

Continuous flow systems provide precise control over reaction parameters, offering advantages for scaling up the synthesis of this compound. Implementation of flow chemistry techniques can:

- Enhance mixing efficiency

- Provide superior temperature control

- Facilitate safer handling of reactive intermediates

- Enable automated optimization of reaction conditions

Analytical Methods and Characterization

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of this compound. Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about hydrogen environments, confirming the presence and positions of key structural elements:

- Propyl group protons (triplet and multiplet patterns)

- Ethyl group protons (characteristic triplet and quartet)

- Acetamide methyl singlet

- Amino group protons (broad singlet, exchangeable)

¹³C NMR spectroscopy confirms the carbon framework, with characteristic signals for:

- Carbonyl carbons of the pyrimidine ring

- Acetamide carbonyl carbon

- Alkyl carbons of the ethyl and propyl substituents

- Quaternary carbons of the pyrimidine ring

Infrared (IR) Spectroscopy

IR spectroscopy reveals functional group information through characteristic absorption bands:

- N-H stretching (3300-3500 cm⁻¹)

- C=O stretching (1650-1700 cm⁻¹)

- C=N stretching (1600-1650 cm⁻¹)

- C-N stretching (1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure:

- Molecular ion peak at m/z 253 [M+H]⁺

- Fragment ions corresponding to loss of acetyl, propyl, and ethyl groups

- Characteristic pyrimidine core fragmentation patterns

Chromatographic Methods

Chromatographic techniques are essential for determining the purity of this compound and monitoring reaction progress:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis typically employs:

- Reverse-phase C18 columns

- Gradient elution with acetonitrile/water mobile phases

- UV detection at 254-280 nm

- Isocratic method optimization for routine quality control

Thin-Layer Chromatography (TLC)

TLC provides a rapid method for reaction monitoring and preliminary purity assessment:

- Silica gel plates

- Ethyl acetate/hexane or dichloromethane/methanol mobile phases

- UV visualization at 254 nm

- Ninhydrin or iodine staining for detection

Biological Activity and Applications

While a detailed discussion of biological activities falls outside the scope of this synthesis-focused analysis, it is worth noting that pyrimidine acetamides similar to this compound have demonstrated significant biological potential in several areas:

- Antimicrobial activity: Pyrimidine-based acetamides have shown activity against both Gram-positive and Gram-negative bacteria

- Anticancer properties: Several compounds in this class exhibit antiproliferative effects against various cancer cell lines

- Antiviral applications: Structurally related compounds have demonstrated antiviral potential, particularly against DNA viruses

The potential therapeutic applications of these compounds continue to drive interest in developing efficient and scalable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alkyl halides.

Major Products

The major products formed from these reactions include oxo derivatives, reduced pyrimidine derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological responses.

Comparison with Similar Compounds

Structural Modifications on the Acetamide Side Chain

The acetamide group at position 5 is a common feature among analogs, but its substitution pattern significantly impacts properties:

*Calculated from molecular formula C11H17N5O3.

Key Trends :

- Aromatic substituents (e.g., benzamide in Compound 36) increase melting points (>320°C), suggesting stronger intermolecular interactions or crystallinity .

- Alkyl-aryl hybrids (e.g., Compound 35) reduce melting points, likely due to steric hindrance disrupting packing .

- Polar groups (e.g., methoxyethyl in ) improve solubility but require synthetic optimization .

Modifications on the Pyrimidine Core

Variations in alkyl chains at positions 1 and 3 influence lipophilicity and steric effects:

Key Trends :

- Propyl vs. Methyl at Position 1 : Longer chains (propyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Sulfonyl derivatives () introduce strong electron-withdrawing effects, altering reactivity and enabling salt formation for enhanced bioavailability .

Functional Additions to the Pyrimidine Ring

Key Trends :

- Ethoxy groups () protect against hydrolysis, extending half-life in physiological conditions.

Biological Activity

N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, synthesis, and implications in pharmacology.

- Molecular Formula: C11H18N4O3

- Molecular Weight: 254.29 g/mol

- CAS Number: 500692-12-6

The compound features a tetrahydropyrimidine ring with amino and ethyl substituents, which are crucial for its biological activity. The dioxo groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial effects. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. For instance:

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Mechanism of Action: The presence of the amino group enhances interactions with biological targets involved in cell signaling pathways.

- Case Study: In vitro studies on MDA-MB-231 breast cancer cells demonstrated cytotoxicity with an IC50 value indicating effective inhibition of tumor growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the tetrahydropyrimidine core.

- Introduction of the amino and ethyl groups.

- Acetylation to yield the final product.

Structure-Activity Relationship:

The biological activity is closely related to the presence of specific functional groups:

- The amino group enhances binding affinity to target proteins.

- The dioxo moiety may facilitate redox reactions that affect cellular processes.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.

- Biochemical Research: Investigating enzyme inhibition and protein interactions.

- Agricultural Chemistry: Potential use in developing new pesticides due to its bioactive properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, analogous tetrahydro-pyrimidinyl derivatives are synthesized under reflux conditions with acetic acid as a catalyst, achieving yields of ~50% (see NMR and LC-MS data for validation) . Modifications in alkylation steps (e.g., propyl group introduction) require controlled anhydrous conditions to avoid side reactions .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of NMR (e.g., δ 2.03 ppm for CH), LC-MS ([M+H] peaks), and FTIR (to confirm carbonyl and amino groups). For crystalline derivatives, single-crystal X-ray diffraction with SHELXL refinement is recommended to resolve bond angles and stereochemistry .

Q. What are the critical functional groups influencing reactivity?

- Methodological Answer : The 2,4-dioxo pyrimidine core is electrophilic, while the 6-amino group participates in hydrogen bonding. Acetamide substitution at position 5 modulates solubility and intermolecular interactions, as shown in analogs with similar scaffolds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrimidine ring?

- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELX software can distinguish between keto-enol tautomers. Refinement protocols should include anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) assess electronic properties, while molecular docking studies evaluate binding affinities to biological targets. For example, MESP (Molecular Electrostatic Potential) maps identify nucleophilic/electrophilic sites critical for drug-receptor interactions .

Q. How to address contradictions in biological activity data across analogs?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are essential. Compare substituent effects (e.g., ethyl vs. methyl groups at position 3) on bioactivity using standardized assays (e.g., enzyme inhibition IC). Conflicting data may arise from variations in assay conditions (pH, solvent) or impurity profiles .

Q. What strategies improve solubility without compromising stability?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or methoxy groups) at non-critical positions. For instance, analogs with 3-methoxyphenyl groups show enhanced aqueous solubility while maintaining thermal stability (TGA/DSC data recommended) .

Q. How to design a stability-indicating HPLC method for degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.